6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
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Overview
Description
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a chemical compound that belongs to the benzodioxane family This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the benzodioxane ring, and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid typically involves the chlorination of 1,4-benzodioxan-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters are carefully monitored to ensure consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzodioxane derivatives with various functional groups.
Scientific Research Applications
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-2-carboxylic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
6-Chloro-1,4-benzodioxan-2-carboxylic acid: Contains only one chlorine atom, leading to variations in its chemical behavior.
7-Chloro-1,4-benzodioxan-2-carboxylic acid: Similar to the above, with a single chlorine atom at a different position.
Uniqueness
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical properties and potential applications. The dual chlorination can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H6Cl2O4 |
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Molecular Weight |
249.04 g/mol |
IUPAC Name |
6,7-dichloro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13) |
InChI Key |
MZOAKOKTRSSQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2O1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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